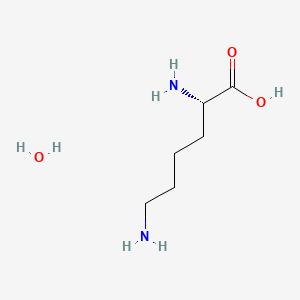

L-Lysine monohydrate

概要

説明

L-リシン水和物は、人間の健康に不可欠な必須アミノ酸であるL-リシンの形態です。これはタンパク質に一般的に見られ、成長、組織修復、およびさまざまな酵素やホルモンの産生に不可欠です。 L-リシンの水和物の形態には、結晶構造に水分子が含まれており、安定性と溶解性が向上しています .

準備方法

合成経路と反応条件: L-リシン水和物は、微生物発酵プロセスによって合成できます。主な方法は、コリネバクテリウムグルタミクスの菌株を使用してサトウキビ糖蜜を発酵させることです。 このプロセスには、発酵反応器の動的解析と工業生産プロセスという2つの段階が含まれます .

工業生産方法: L-リシン水和物の工業生産には、通常、直接発酵が伴います。この方法では、特定のアミノ酸が欠損しているコリネバクテリウムグルタミクスの栄養要求性変異株を使用して、炭水化物からL-リシンを生成します。 発酵プロセスは、フィードバック阻害機構によって制御されて、収量を最大化します .

化学反応の分析

反応の種類: L-リシン水和物は、以下を含むさまざまな化学反応を起こします。

酸化: L-リシンは酸化されてL-リシンオキシダーゼを形成できます。

還元: 還元反応は、L-リシンを他のアミノ酸に変換できます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: アシルクロリド、ハロアルカン。

生成される主な生成物:

酸化生成物: L-リシンオキシダーゼ。

還元生成物: さまざまなアミノ酸。

置換生成物: 修飾されたリシン誘導体.

科学的研究の応用

作用機序

L-リシン水和物は、いくつかのメカニズムを通じてその効果を発揮します。

タンパク質合成: 翻訳中にタンパク質に組み込まれます。

酵素活性: L-リシンオキシダーゼなどの酵素の基質として機能します。

細胞代謝: 脂肪酸代謝に不可欠なカルニチンの産生に関与しています.

アルギニンとの相互作用: アルギニンの結合部位と競合し、アルギニンの取り込みを阻害し、さまざまな代謝経路に影響を与える可能性があります.

類似化合物:

L-アルギニン: タンパク質合成と細胞代謝に関与するもう1つの必須アミノ酸。

L-ヒスチジン: L-リシンと同様に、成長と組織修復に不可欠です。

L-トレオニン: タンパク質合成と免疫機能に役割を果たします。

比較:

L-リシン対L-アルギニン: どちらも必須アミノ酸ですが、L-リシンはコラーゲンの合成とカルシウムの吸収に、L-アルギニンは一酸化窒素の生成と免疫機能に不可欠です.

L-リシン対L-ヒスチジン: L-リシンは組織修復と成長に、L-ヒスチジンはヒスタミンの生成と髄鞘の維持に重要です.

L-リシン対L-トレオニン: L-リシンはタンパク質合成と組織修復に、L-トレオニンは免疫機能とグリシンおよびセリンの生成に不可欠です.

L-リシン水和物は、タンパク質合成、組織修復、および潜在的な抗ウイルス特性における独自の役割により、研究および産業のさまざまな分野で貴重な化合物となっています。

類似化合物との比較

L-Arginine: Another essential amino acid involved in protein synthesis and cellular metabolism.

L-Histidine: Essential for growth and tissue repair, similar to L-Lysine.

L-Threonine: Plays a role in protein synthesis and immune function.

Comparison:

L-Lysine vs. L-Arginine: Both are essential amino acids, but L-Lysine is more involved in collagen synthesis and calcium absorption, while L-Arginine is crucial for nitric oxide production and immune function.

L-Lysine vs. L-Histidine: L-Lysine is more involved in tissue repair and growth, whereas L-Histidine is important for the production of histamine and maintaining the myelin sheath.

L-Lysine vs. L-Threonine: L-Lysine is essential for protein synthesis and tissue repair, while L-Threonine is vital for immune function and the production of glycine and serine.

L-Lysine hydrate stands out due to its unique role in protein synthesis, tissue repair, and its potential antiviral properties, making it a valuable compound in various fields of research and industry.

生物活性

L-lysine monohydrate is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, hormone production, and immune function. This article discusses the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of L-Lysine

Chemical Structure and Function:

L-lysine is a non-endogenous essential amino acid, meaning it must be obtained through diet as the body cannot synthesize it. It is prevalent in protein-rich foods such as meat, dairy, and legumes. L-lysine is vital for:

- Protein Synthesis: It contributes to muscle recovery and growth.

- Hormone Production: It aids in the synthesis of hormones and enzymes.

- Immune Function: It supports the production of antibodies.

1. Protein Quality and Growth

A recent study demonstrated that L-lysine supplementation in diets affects protein quality and growth metrics in animals. The study found that higher levels of dietary L-lysine (≥ 1.5%) significantly altered serum concentrations of various amino acids and metabolites, indicating its role in modulating metabolic pathways related to protein metabolism .

Table 1: Effects of L-Lysine Supplementation on Serum Amino Acids

| Supplementation Level | Serum Alanine | Serum Glycine | Serum Urea |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| 1.5% | ↓ | ↓ | ↑ |

| 3% | ↓ | ↓ | ↑ |

2. Anxiolytic Effects

L-lysine has been shown to have anxiolytic properties, particularly when combined with L-arginine. A study involving 108 healthy adults reported that a week-long oral treatment with L-lysine (2.64 g/day) significantly reduced anxiety levels and lowered cortisol, a stress hormone . This suggests that dietary lysine can positively influence mental health by normalizing stress responses.

Case Study:

In a double-blind, placebo-controlled trial, participants who received L-lysine experienced a significant reduction in both trait anxiety and state anxiety induced by cognitive stressors . The findings indicate potential therapeutic applications for L-lysine in managing anxiety disorders.

3. Metabolic Effects

Research indicates that excess dietary L-lysine can influence metabolic markers such as carnitine levels. In studies with rats, increased lysine intake was associated with reduced serum carnitine concentrations but increased levels of trimethyllysine (TML), a precursor for carnitine synthesis . This dual effect suggests that lysine may play a role in fat metabolism and energy production.

Safety Profile

This compound is generally recognized as safe when used appropriately. Studies have shown no significant irritant effects on skin or eyes, nor does it pose inhalation hazards . The European Food Safety Authority (EFSA) has classified it as safe for use in animal feed across various species .

特性

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.H2O/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H2/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRUTVAFDWTKGD-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192769 | |

| Record name | Lysine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39665-12-8, 199926-21-1 | |

| Record name | L-Lysine, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39665-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, hydrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199926-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039665128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Lysine, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7625B974U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。